N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group at position 5. The pyrimidine ring is linked to a piperidine moiety at position 4, with a cyclopropanesulfonamide group attached to the piperidine’s 3-position.
Properties
IUPAC Name |
N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c14-13(15,16)11-6-12(18-8-17-11)20-5-1-2-9(7-20)19-23(21,22)10-3-4-10/h6,8-10,19H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULDJOVOGPSBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. The piperidine and cyclopropanesulfonamide moieties contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with sulfonamide- and pyrimidine-containing derivatives reported in recent patents and studies. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Carboxamide derivatives () replace sulfonamides with carboxamide groups, altering hydrogen-bonding capabilities and solubility profiles .
Substituent Effects: Trifluoromethyl Groups: Common in all compounds for metabolic stability and electron-withdrawing effects. Cyclopropane vs. Piperidine vs. Morpholine/Azetidine: The piperidine in the target compound provides a basic amine for improved solubility, whereas morpholine/azetidine derivatives () may enhance pharmacokinetics via altered polarity .
Hypothetical Pharmacological Implications
- Target Binding : Sulfonamides often inhibit enzymes like carbonic anhydrases or kinases. The cyclopropane’s rigidity may optimize binding pocket occupancy compared to flexible N-isopropyl groups in .
- Solubility and Bioavailability : The piperidine moiety’s basicity likely enhances aqueous solubility relative to carboxamide derivatives (), which may exhibit higher membrane permeability due to lipophilic groups.
- Metabolic Stability: The trifluoromethyl group and cyclopropane could reduce oxidative metabolism, extending half-life compared to fluorophenyl chromenone analogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
